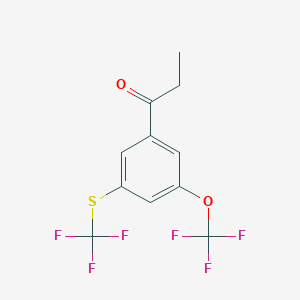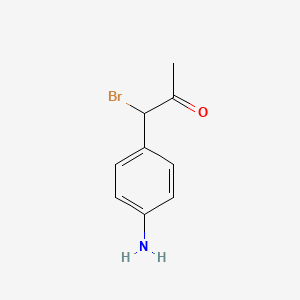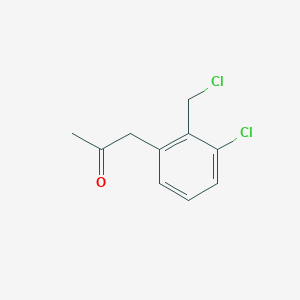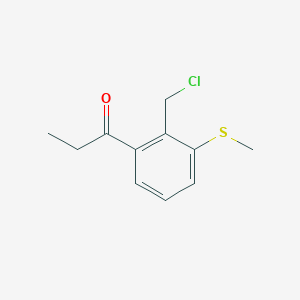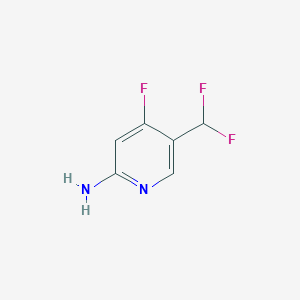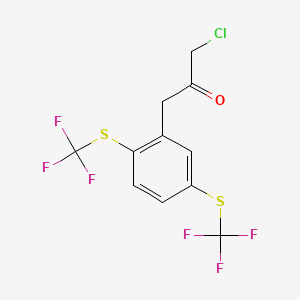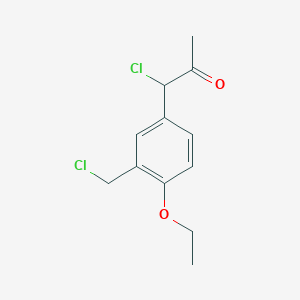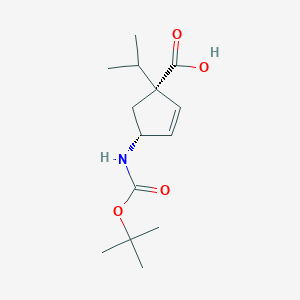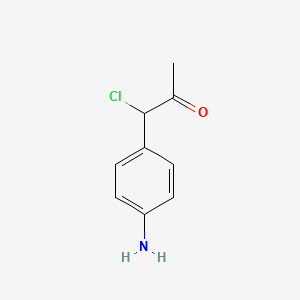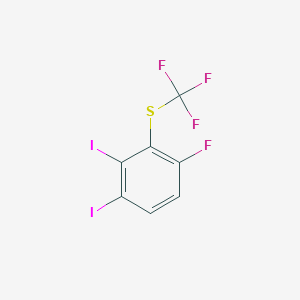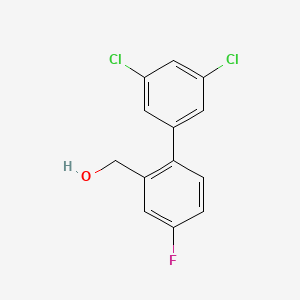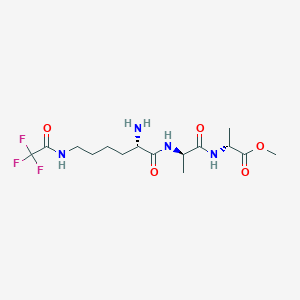
L-Lys(tfa)-D-ala-D-ala-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lys(tfa)-D-ala-D-ala-ome is a synthetic compound that combines L-lysine, D-alanine, and trifluoroacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lys(tfa)-D-ala-D-ala-ome typically involves the use of amino acid N-carboxyanhydrides (NCAs). The process begins with the protection of the amino group of L-lysine using trifluoroacetic anhydride to form N6-trifluoroacetyl-L-lysine. This intermediate is then reacted with D-alanine N-carboxyanhydride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Análisis De Reacciones Químicas
Types of Reactions
L-Lys(tfa)-D-ala-D-ala-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
L-Lys(tfa)-D-ala-D-ala-ome has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of L-Lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
N6-Trifluoroacetyl-L-lysine: Similar in structure but lacks the D-alanine moieties.
L-Lys(tfa)-NCA: Another derivative of L-lysine with trifluoroacetyl protection.
D-Lys(tfa)-NCA: The D-isomer of L-Lys(tfa)-NCA
Uniqueness
L-Lys(tfa)-D-ala-D-ala-ome is unique due to the presence of both L-lysine and D-alanine moieties, which confer distinct structural and functional properties.
Propiedades
Fórmula molecular |
C15H25F3N4O5 |
|---|---|
Peso molecular |
398.38 g/mol |
Nombre IUPAC |
methyl (2R)-2-[[(2R)-2-[[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H25F3N4O5/c1-8(11(23)22-9(2)13(25)27-3)21-12(24)10(19)6-4-5-7-20-14(26)15(16,17)18/h8-10H,4-7,19H2,1-3H3,(H,20,26)(H,21,24)(H,22,23)/t8-,9-,10+/m1/s1 |
Clave InChI |
MNACVTAXRQJECZ-BBBLOLIVSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


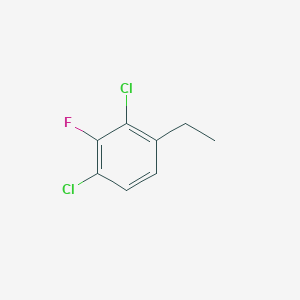
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

